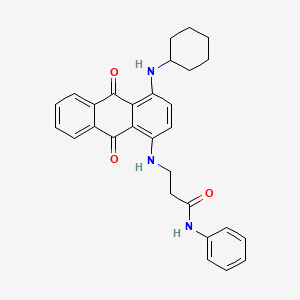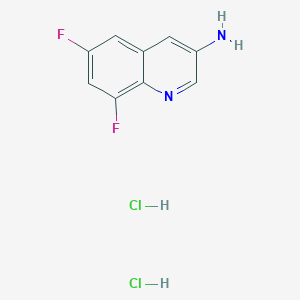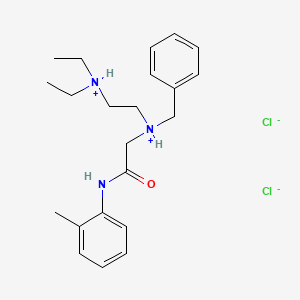
2-(Benzyl(2-(diethylamino)ethyl)amino)-o-acetotoluidide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes benzyl, diethylazaniumyl, and methylanilino groups, making it a versatile molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of benzyl chloride with diethylamine to form benzyl-diethylamine. This intermediate is then reacted with 2-(2-methylanilino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is scaled up using large reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as crystallization or chromatography, to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups replacing the chloride ions.
Aplicaciones Científicas De Investigación
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: It has potential therapeutic applications, including its use as an antiseptic and disinfectant due to its antimicrobial properties.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives in various industrial products.
Mecanismo De Acción
The mechanism of action of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride involves its interaction with cellular membranes and proteins. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. It also interacts with proteins, inhibiting their function and contributing to its antimicrobial effects. The molecular targets include membrane lipids and essential enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: A similar quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.
Uniqueness
Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl, diethylazaniumyl, and methylanilino groups makes it a versatile compound with a broad spectrum of applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
102489-46-3 |
|---|---|
Fórmula molecular |
C22H33Cl2N3O |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride |
InChI |
InChI=1S/C22H31N3O.2ClH/c1-4-24(5-2)15-16-25(17-20-12-7-6-8-13-20)18-22(26)23-21-14-10-9-11-19(21)3;;/h6-14H,4-5,15-18H2,1-3H3,(H,23,26);2*1H |
Clave InChI |
TUEWSVFVCRPCRM-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC[NH+](CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


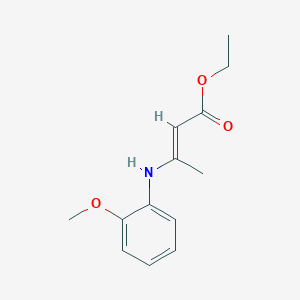


![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
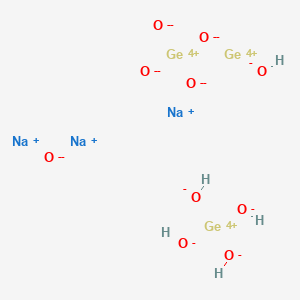
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
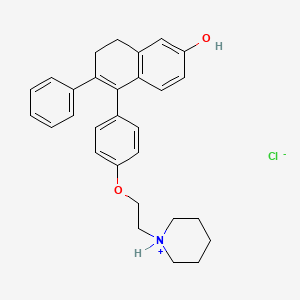
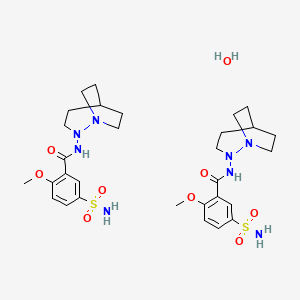
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
